Thiol-PEG3-methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG3-SH, also known as 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol, is a polyethylene glycol (PEG)-based compound. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound is characterized by its thiol (-SH) functional group, which allows it to form stable thioether bonds with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG3-SH typically involves the reaction of polyethylene glycol with thiol-containing reagents. One common method is the nucleophilic displacement of PEG-tosylate, -mesylate, or -bromide with a thiol compound . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In industrial settings, the production of m-PEG3-SH can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
m-PEG3-SH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or maleimides are often used in substitution reactions.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Scientific Research Applications
m-PEG3-SH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of hydrogels and other polymer-based materials for various industrial applications
Mechanism of Action
The primary mechanism of action of m-PEG3-SH involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, while the other targets the protein of interest. The PROTAC brings the protein and the ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
m-PEG2-SH: A shorter PEG-based thiol compound.
m-PEG4-SH: A longer PEG-based thiol compound.
PEGylated compounds: Various PEGylated compounds with different functional groups, such as amines or carboxylates
Uniqueness
m-PEG3-SH is unique due to its specific chain length and thiol functional group, which provide an optimal balance between solubility, flexibility, and reactivity. This makes it particularly suitable for use in the synthesis of PROTACs and other bioconjugation applications .
Properties
Molecular Formula |
C7H16O3S |
---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2,2-diethoxy-2-methoxyethanethiol |
InChI |
InChI=1S/C7H16O3S/c1-4-9-7(6-11,8-3)10-5-2/h11H,4-6H2,1-3H3 |
InChI Key |
MVZRHCDWNGUXMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CS)(OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.